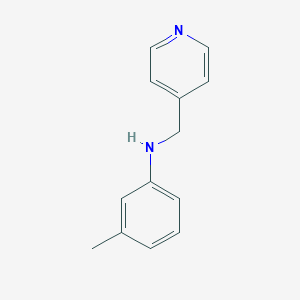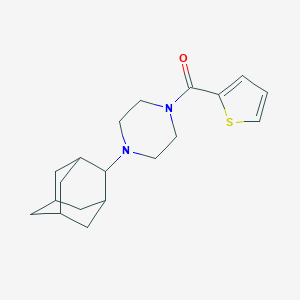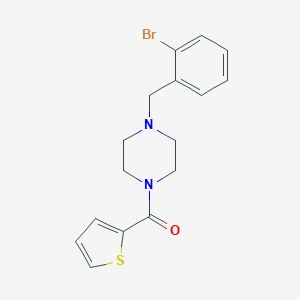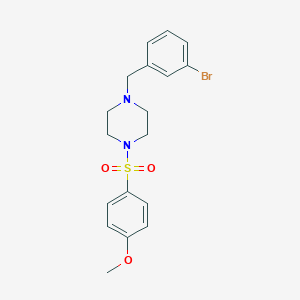
3-methyl-N-(pyridin-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that belongs to the class of anilines. It is commonly known as 4-(4-methylphenyl)-N-(pyridin-4-ylmethyl)aniline or MP4PA. This compound has been extensively studied due to its various applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)aniline is not well understood. However, it is believed to interact with metal ions and form stable complexes. These complexes may have various biological and catalytic properties, which are currently being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-methyl-N-(pyridin-4-ylmethyl)aniline are not well known. However, it has been shown to have low toxicity in various in vitro and in vivo studies. This compound has also been shown to have good solubility in water, which makes it suitable for various biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-N-(pyridin-4-ylmethyl)aniline in lab experiments include its high yield and purity, good solubility in water, and low toxicity. However, the limitations include the lack of understanding of its mechanism of action and its limited applications in biological systems.
Orientations Futures
There are several future directions for the study of 3-methyl-N-(pyridin-4-ylmethyl)aniline. One potential direction is the development of new ligands and metal complexes for various biological and catalytic applications. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to understand its mechanism of action and its potential applications in various biological systems.
Conclusion:
In conclusion, 3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that has various applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound. The compound has been studied for its potential as a fluorescent probe and ligand for the synthesis of metal complexes. The mechanism of action and physiological effects of this compound are currently being studied. The advantages of using this compound in lab experiments include its high yield and purity, good solubility in water, and low toxicity. The future directions for the study of this compound include the development of new ligands and metal complexes, the study of its potential as a fluorescent probe, and further understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)aniline involves the reaction of 4-(4-methylphenyl)-4-pyridinamine with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of pure 3-methyl-N-(pyridin-4-ylmethyl)aniline.
Applications De Recherche Scientifique
3-methyl-N-(pyridin-4-ylmethyl)aniline has been used in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand for the synthesis of metal complexes, which have been studied for their biological and catalytic properties.
Propriétés
Nom du produit |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9,15H,10H2,1H3 |
Clé InChI |
PVHUUGKPAJJYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B248749.png)

![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248751.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)



